Lipase Inhibition Potency: Glucovanillin vs. Oleic Acid
In a comparative enzymatic study, glucovanillin demonstrated significantly stronger inhibition of Acinetobacter radioresistens lipase than the standard inhibitor oleic acid. Glucovanillin achieved a docking score of −9.1 kcal/mol versus −6.3 kcal/mol for oleic acid, and reduced lipase activity to 1.5 U/ml compared to 4.1 U/ml for oleic acid [1].
| Evidence Dimension | Lipase inhibition |
|---|---|
| Target Compound Data | Docking score: −9.1 kcal/mol; Residual lipase activity: 1.5 U/ml; IC₅₀: 13 mM |
| Comparator Or Baseline | Oleic acid: docking score −6.3 kcal/mol; residual activity 4.1 U/ml; IC₅₀: 27 mM |
| Quantified Difference | Docking score improvement: 44%; Activity reduction: 63% lower residual activity; IC₅₀: 2.1-fold lower |
| Conditions | In silico docking and in vitro lipase assay; Acinetobacter radioresistens lipase |
Why This Matters
This demonstrates a clear, quantifiable advantage over a well-characterized inhibitor, making glucovanillin the compound of choice for lipase inhibition studies and potential anti‑infective applications.
- [1] Gupta, K. K.; Mandal, R. K.; Jagtap, S.; Ramteke, P. W. Glucovanillin: A potent inhibitor of lipase from Acinetobacter radioresistens. Informatics in Medicine Unlocked 2018, 10, 100-107. View Source
